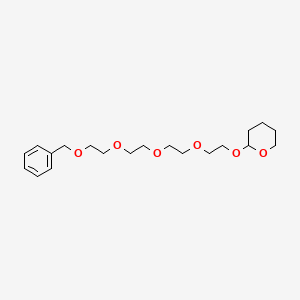

Benzyl-PEG4-THP

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-6-19(7-3-1)18-24-15-14-22-11-10-21-12-13-23-16-17-26-20-8-4-5-9-25-20/h1-3,6-7,20H,4-5,8-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXMANKMVQASTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Benzyl-PEG4-THP in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide delves into the core mechanism of action of PROTACs, with a specific focus on the role of the Benzyl-PEG4-THP linker. While specific quantitative data for PROTACs incorporating this exact linker is not publicly available, this guide will provide a comprehensive overview of its expected function based on the well-established properties of its constituent parts: a benzyl group, a tetra-polyethylene glycol (PEG4) chain, and a tetrahydropyran (THP) group. We will explore the anticipated impact of this linker on PROTAC's pharmacokinetic and pharmacodynamic properties and provide detailed, representative experimental protocols for the synthesis, characterization, and evaluation of such a PROTAC.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[3][4] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[2]

The linker connecting the two ligands is a critical determinant of a PROTAC's success, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule. The choice of linker impacts solubility, cell permeability, and pharmacokinetic profile.

The this compound Linker: A Multifunctional Component

The this compound linker is a non-commercially available, custom-synthesized linker that combines several key features beneficial for PROTAC design. Its structure consists of:

-

Benzyl Group: This rigid aromatic group can provide conformational constraint to the linker, which can be advantageous for optimizing the geometry of the ternary complex. In some cases, the benzyl moiety can also engage in pi-stacking interactions with residues on the surface of the target protein or the E3 ligase, further stabilizing the ternary complex.

-

PEG4 (Polyethylene Glycol) Chain: The four-unit polyethylene glycol chain is a flexible and hydrophilic component. The hydrophilicity of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules. The flexibility of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the formation of a productive ternary complex.

-

THP (Tetrahydropyran) Group: The tetrahydropyran group is a cyclic ether. In the context of this linker, it likely serves as a stable, protected hydroxyl group, which can be deprotected for further chemical modification or conjugation to either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.

Mechanism of Action of a this compound Containing PROTAC

A PROTAC incorporating a this compound linker operates through the canonical PROTAC mechanism of action. The process can be broken down into the following key steps:

-

Cellular Entry: The PROTAC must first cross the cell membrane to reach its intracellular targets. The physicochemical properties conferred by the this compound linker, such as a balance of hydrophilicity and hydrophobicity, will influence its passive diffusion across the lipid bilayer.

-

Binary Complex Formation: Once inside the cell, the PROTAC can independently bind to either the target protein (POI) or the E3 ligase, forming binary complexes (PROTAC-POI or PROTAC-E3 ligase).

-

Ternary Complex Formation: The crucial step is the formation of a stable POI-PROTAC-E3 ligase ternary complex. The this compound linker plays a pivotal role here by bridging the two proteins. Its length and flexibility are critical for allowing the POI and E3 ligase to adopt a conformation that is conducive to ubiquitination.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC is not degraded in this process and is released to induce the degradation of another POI molecule, acting catalytically.

The following diagram illustrates the general mechanism of action of a PROTAC:

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a PROTAC containing a this compound linker.

Synthesis of a this compound Containing PROTAC

This is a generalized synthetic scheme. The specific reaction conditions would need to be optimized based on the nature of the POI ligand and the E3 ligase ligand.

Caption: General workflow for the synthesis of a PROTAC molecule.

Protocol:

-

Activation of the this compound linker: The terminal hydroxyl group of the THP-protected PEG linker would first be deprotected under acidic conditions. The resulting alcohol can then be activated, for example, by conversion to a mesylate or tosylate for subsequent nucleophilic substitution, or converted to a carboxylic acid for amide coupling.

-

Coupling to the first ligand (e.g., POI ligand): The activated linker is reacted with the POI ligand, which has a suitable reactive handle (e.g., an amine, alcohol, or carboxylic acid). This reaction is typically carried out in an appropriate solvent (e.g., DMF or DCM) with a suitable base (e.g., DIPEA).

-

Purification of the intermediate: The resulting POI-linker conjugate is purified using techniques such as flash chromatography or preparative HPLC.

-

Activation of the other end of the linker (if necessary): The other end of the linker is then activated for coupling to the second ligand.

-

Coupling to the second ligand (e.g., E3 ligase ligand): The purified POI-linker intermediate is then reacted with the E3 ligase ligand under appropriate coupling conditions.

-

Final purification: The final PROTAC molecule is purified to a high degree of purity (>95%) using preparative HPLC and its identity is confirmed by LC-MS and NMR.

Biophysical Characterization

A suite of biophysical assays is essential to confirm the binding of the PROTAC to its target proteins and to characterize the formation of the ternary complex.

Caption: Workflow for biophysical characterization of a PROTAC.

Protocols:

-

Surface Plasmon Resonance (SPR):

-

Immobilize the POI or E3 ligase on a sensor chip.

-

Flow the PROTAC over the chip to measure the binding affinity (KD) and kinetics (kon, koff) of the binary interaction.

-

To measure ternary complex formation, saturate the immobilized protein with the PROTAC and then flow the third component (E3 ligase or POI) over the chip. An increase in response indicates the formation of the ternary complex.

-

-

Isothermal Titration Calorimetry (ITC):

-

Fill the sample cell with the POI or E3 ligase.

-

Titrate the PROTAC into the sample cell and measure the heat changes upon binding to determine the binding affinity (KD) and stoichiometry (n).

-

To assess ternary complex formation, pre-incubate the POI with a saturating concentration of the PROTAC and titrate in the E3 ligase.

-

-

Fluorescence Polarization (FP):

-

Label the POI or E3 ligase with a fluorescent probe.

-

Incubate the labeled protein with increasing concentrations of the PROTAC.

-

Measure the change in fluorescence polarization to determine the binding affinity. This is a high-throughput method suitable for initial screening.

-

Cellular and In-Cell Characterization

Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.

Protocols:

-

Western Blotting for Protein Degradation:

-

Culture cells of interest (e.g., a cancer cell line overexpressing the POI).

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the POI and a loading control (e.g., GAPDH or β-actin).

-

Quantify the band intensities to determine the extent of protein degradation.

-

-

Determination of DC50 and Dmax:

-

Perform a dose-response experiment using Western blotting or an alternative protein quantification method (e.g., ELISA, mass spectrometry).

-

Plot the percentage of remaining POI against the PROTAC concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the DC50 (the concentration of PROTAC that induces 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved).

-

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Plate cells in a 96-well plate and treat with a range of PROTAC concentrations.

-

After a set incubation period (e.g., 72 hours), add the viability reagent.

-

Measure the signal (absorbance or luminescence) to determine the effect of the PROTAC on cell proliferation and viability. This is crucial for assessing the therapeutic potential and potential toxicity of the PROTAC.

-

Quantitative Data Presentation

While specific data for a this compound-containing PROTAC is not available, the following tables illustrate how quantitative data for such a molecule would be presented.

Table 1: Biophysical Characterization Data

| Parameter | PROTAC-POI Binding | PROTAC-E3 Ligase Binding | Ternary Complex Cooperativity (α) |

| KD (nM) | Value | Value | Value |

| kon (M⁻¹s⁻¹) | Value | Value | N/A |

| koff (s⁻¹) | Value | Value | N/A |

Table 2: Cellular Activity Data

| Cell Line | DC50 (nM) | Dmax (%) |

| Cell Line 1 | Value | Value |

| Cell Line 2 | Value | Value |

| Cell Line 3 | Value | Value |

Conclusion

The this compound linker represents a sophisticated and versatile component for the design of novel PROTACs. Its combination of a rigid benzyl group, a flexible and hydrophilic PEG4 chain, and a modifiable THP handle offers the potential to fine-tune the properties of a PROTAC for optimal performance. While the absence of specific published data for this linker necessitates a predictive analysis, the principles outlined in this guide provide a solid framework for the rational design, synthesis, and evaluation of PROTACs incorporating this and similar linker architectures. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of targeted protein degradation, enabling them to systematically investigate the potential of new PROTAC molecules. The continued exploration of novel linker chemistry will undoubtedly be a key driver of innovation in the development of next-generation protein degraders.

References

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl-PEG4-THP Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Benzyl-PEG4-THP linker is a heterobifunctional chemical tool widely employed in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. As a key component of Proteolysis Targeting Chimeras (PROTACs), this linker bridges a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand.[1] Its polyethylene glycol (PEG) nature enhances solubility and provides optimal spatial separation between the two ligands, a critical factor for the formation of a productive ternary complex and subsequent protein degradation. This guide provides a comprehensive overview of the physicochemical properties of the this compound linker, along with detailed experimental protocols for its characterization and visualization of its role in the broader context of PROTACs.

Physicochemical Properties

The this compound linker possesses a unique combination of functional groups that dictate its chemical behavior. The tetraethylene glycol (PEG4) chain imparts hydrophilicity, while the benzyl and tetrahydropyranyl (THP) groups serve as protecting groups for hydroxyl functionalities. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₂O₆ | |

| Molecular Weight | 368.46 g/mol | [1] |

| CAS Number | 1027926-86-8 | |

| Appearance | Colorless to light yellow liquid | |

| Density | ~1.09 g/cm³ |

Solubility

Stability and Reactivity

The stability of the this compound linker is largely determined by the lability of its protecting groups:

-

Tetrahydropyranyl (THP) Ether: The THP group is a common protecting group for alcohols. It is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. This acid lability is a key feature for its removal during synthetic routes.

-

Benzyl Ether: The benzyl ether group is a more robust protecting group, stable to both acidic and basic conditions. It is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C).

The primary alcohol that is protected by the THP group can be deprotected to allow for further functionalization, for instance, conjugation to a carboxylic acid group of a ligand.

Storage

For long-term storage, it is recommended to store this compound in its pure form at -20°C. If dissolved in a solvent, storage at -80°C is preferable to minimize degradation.

Role in PROTAC Mechanism of Action

The this compound linker is integral to the function of PROTACs. It physically connects the two active domains of the PROTAC, allowing for the recruitment of an E3 ubiquitin ligase to the target protein. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

Experimental Protocols

The following are representative protocols for the characterization of this compound linker. Instrument parameters and conditions may require optimization for specific equipment and applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the linker and for monitoring reaction progress during its synthesis and subsequent conjugation.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm (for the benzyl group) and 214 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the linker in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the linker and to provide structural information through fragmentation analysis.

Methodology:

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Positive ion mode is typically used.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 100 - 1000.

-

Sample Preparation: Prepare a dilute solution of the linker (e.g., 10 µM) in a suitable solvent such as acetonitrile or methanol, with the addition of a small amount of formic acid to promote ionization.

Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 369.47. Adducts with sodium [M+Na]⁺ (m/z 391.45) or potassium [M+K]⁺ (m/z 407.42) may also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of the this compound linker.

Methodology:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Techniques: ¹H NMR and ¹³C NMR are standard. 2D NMR techniques such as COSY and HSQC can be used for more detailed structural assignment.

-

Sample Preparation: Dissolve 5-10 mg of the linker in approximately 0.6 mL of deuterated solvent.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

-

δ 7.25-7.35 ppm: Multiplet, 5H (aromatic protons of the benzyl group).

-

δ 4.58 ppm: Singlet, 2H (CH₂ protons of the benzyl group).

-

δ 4.6-4.7 ppm: Multiplet, 1H (anomeric proton of the THP group).

-

δ 3.5-3.8 ppm: Multiplet, complex signals from the PEG chain and THP ring protons.

-

δ 1.5-1.9 ppm: Multiplet, protons of the THP ring.

Experimental Workflow for Linker Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical linker like this compound.

Conclusion

The this compound linker is a versatile and valuable tool in modern drug discovery, particularly for the development of PROTACs. Its well-defined structure, conferred solubility by the PEG moiety, and the orthogonal protecting groups allow for its strategic incorporation into complex molecular architectures. A thorough understanding of its physicochemical properties and the application of appropriate analytical techniques are paramount for its successful implementation in research and development. This guide provides a foundational understanding and practical protocols to aid scientists in their work with this important chemical linker.

References

The Strategic Role of the Benzyl-PEG4-THP Linker in Advanced Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the linker molecule that connects a targeting moiety to a payload is a critical determinant of the conjugate's success. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have gained prominence for their ability to favorably modulate the physicochemical properties of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth examination of the Benzyl-PEG4-THP linker, a heterobifunctional tool designed for the precise and sequential construction of advanced drug conjugates. We will dissect the individual and synergistic roles of its three key components—the benzyl group, the four-unit PEG chain, and the tetrahydropyranyl (THP) group—and provide representative experimental protocols and data to guide its application in research and drug development.

Core Components and Their Functions

The this compound linker is a sophisticated chemical entity where each component serves a distinct and vital purpose in the synthesis of heterobifunctional molecules.

-

Polyethylene Glycol (PEG4) Core: The central feature of this linker is a discrete chain of four ethylene glycol units. The primary role of the PEG4 moiety is to impart hydrophilicity to the linker and, by extension, to the final drug conjugate.[1] Many potent cytotoxic payloads or protein-targeting small molecules are hydrophobic, and their conjugation can lead to aggregation and poor solubility in aqueous environments. The inclusion of a hydrophilic PEG spacer mitigates these issues, improving the overall solubility and pharmacokinetic profile of the conjugate.[1][2] Furthermore, the defined length of the PEG4 chain provides a precise spatial separation between the two conjugated molecules, which can be crucial for minimizing steric hindrance and allowing each component to interact optimally with its biological target.[1]

-

Benzyl (Bn) Group: The benzyl group serves as a robust and stable protecting group for one of the terminal hydroxyl functions of the PEG4 chain. Benzyl ethers are known for their stability across a wide range of chemical conditions, including both acidic and basic environments. This stability is essential during multi-step syntheses, as it allows for chemical modifications to be performed on other parts of the molecule without premature cleavage of the benzyl group. The removal of the benzyl group is typically achieved under mild conditions via catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen source), a method that is generally compatible with sensitive functional groups found in complex biomolecules.

-

Tetrahydropyranyl (THP) Group: The THP group is an acetal that functions as an acid-labile protecting group for the other terminal hydroxyl group of the PEG4 linker. THP ethers are stable to basic and nucleophilic conditions but are readily cleaved under mild acidic conditions (e.g., with a dilute acid like trifluoroacetic acid or p-toluenesulfonic acid in an aqueous or alcoholic solvent). This orthogonal deprotection strategy, relative to the hydrogenolysis used for the benzyl group, is the cornerstone of the this compound linker's utility. It allows for the selective deprotection of one end of the linker for the attachment of the first ligand, followed by the deprotection of the other end for the attachment of the second ligand.

Logical Workflow for PROTAC Synthesis

The orthogonal protecting groups of the this compound linker enable a controlled, sequential synthesis of a heterobifunctional molecule like a PROTAC. The general workflow involves the selective deprotection of one terminus, coupling of the first ligand, deprotection of the second terminus, and finally, coupling of the second ligand.

Mechanism of Action: PROTAC-Mediated Protein Degradation

Once synthesized, a PROTAC utilizing a PEG4 linker facilitates the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.

Quantitative Data

Table 1: Representative Yields for PROTAC Synthesis Steps

| Step | Reaction Type | Typical Yield (%) |

| 1. THP Deprotection | Acid Hydrolysis | >90% |

| 2. Coupling of First Ligand | Amide Bond Formation | 60-85% |

| 3. Benzyl Deprotection | Catalytic Hydrogenolysis | >90% |

| 4. Activation of Hydroxyl Group | Tosylation/Mesylation | 80-95% |

| 5. Coupling of Second Ligand | Nucleophilic Substitution | 50-70% |

Table 2: Representative In Vitro Degradation Data for a PEG-Linked PROTAC

| Compound | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-X | PEG4 | 15 | >95 |

| PROTAC-Y | PEG8 | 8 | >95 |

| Control (no E3 ligand) | PEG4 | >10,000 | <10 |

| DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. |

Table 3: Representative Pharmacokinetic Parameters for a PEG-Linked PROTAC in Rats

| Parameter | Units | Value |

| Half-life (t½) | hours | 4-8 |

| Clearance (CL) | mL/min/kg | 10-30 |

| Volume of Distribution (Vd) | L/kg | 1-5 |

| Bioavailability (F%) | % | <10 (Oral) |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a hypothetical PROTAC molecule using the this compound linker. Note: These are generalized procedures and may require optimization for specific ligands.

Protocol 1: Selective Deprotection of the THP Group

Objective: To selectively remove the THP protecting group to reveal a free hydroxyl for subsequent conjugation.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (0.1 M).

-

Add p-TsOH·H₂O (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the product with DCM (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG4-OH.

Protocol 2: Coupling of the First Ligand (Amide Bond Formation)

Objective: To couple a carboxylic acid-containing E3 ligase ligand to the newly exposed hydroxyl group. This protocol assumes a two-step process of activating the hydroxyl group followed by coupling.

Part A: Activation of the Hydroxyl Group (Tosylation)

-

Dissolve Benzyl-PEG4-OH (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain Benzyl-PEG4-OTs.

Part B: Coupling with an Amine-Containing Ligand

-

Dissolve an amine-containing ligand (e.g., a derivative of thalidomide) (1.0 eq) and Benzyl-PEG4-OTs (1.1 eq) in anhydrous DMF (0.1 M).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

-

Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by preparative HPLC to obtain the first intermediate.

Protocol 3: Deprotection of the Benzyl Group

Objective: To remove the benzyl protecting group to reveal the second hydroxyl group for conjugation.

Materials:

-

Benzyl-protected intermediate from Protocol 2

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

-

Dissolve the benzyl-protected intermediate (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (10-20% by weight).

-

Purge the flask with H₂ gas and maintain a positive pressure with an H₂ balloon.

-

Stir the suspension vigorously at room temperature for 4-16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the pad with methanol and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate.

Protocol 4: Coupling of the Second Ligand

Objective: To couple the second ligand (e.g., a target protein binder) to the newly exposed hydroxyl group. This protocol describes a Williamson ether synthesis.

Materials:

-

Debenzylated intermediate from Protocol 3

-

A ligand with a good leaving group (e.g., a bromoalkyl-functionalized ligand) (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve the debenzylated intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Carefully add NaH portion-wise and stir for 30 minutes at 0 °C.

-

Add the bromoalkyl-functionalized ligand dissolved in a small amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final PROTAC molecule by preparative HPLC.

Conclusion

The this compound linker is a powerful and versatile tool for the construction of complex heterobifunctional molecules, particularly in the burgeoning field of targeted protein degradation. Its design, which incorporates a hydrophilic PEG spacer and two orthogonal protecting groups, allows for a controlled and sequential synthetic strategy. This enables the precise assembly of PROTACs and other drug conjugates with well-defined structures. A thorough understanding of the chemistry of the benzyl and THP protecting groups, along with robust synthetic and purification protocols, is essential for leveraging the full potential of this linker in the development of next-generation targeted therapies. While specific experimental data for this linker remains proprietary or unpublished, the representative protocols and data provided herein offer a solid foundation for its application in innovative drug discovery programs.

References

An In-depth Technical Guide to Benzyl and THP Protecting Groups in PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[3][4]

The synthesis of PROTACs, particularly those with complex linkers containing functional groups like hydroxyls, often necessitates the use of protecting groups to prevent unwanted side reactions. The choice of protecting group is crucial, as it must be stable to the various reaction conditions employed during synthesis and selectively removable at the appropriate stage. This guide provides a detailed examination of two commonly used alcohol-protecting groups in PROTAC linker synthesis: the Benzyl (Bn) ether and the Tetrahydropyranyl (THP) ether.

General PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Benzyl-PEG4-THP: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Benzyl-PEG4-THP serves as a valuable bifunctional linker in the development of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, incorporating a benzyl group, a tetraethylene glycol (PEG4) spacer, and a tetrahydropyranyl (THP) protecting group, offers specific advantages in chemical synthesis. However, a comprehensive understanding of its solubility and stability is paramount for its effective handling, storage, and application in multi-step synthetic protocols and formulation development. This technical guide provides an in-depth overview of the known and expected physicochemical properties of this compound, offering general protocols for its characterization and insights into its potential degradation pathways.

It is important to note that specific, publicly available quantitative data on the solubility and stability of this compound is limited. Consequently, this guide leverages general chemical principles and data from related compounds to provide a robust framework for researchers.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H32O6 | [1] |

| Molecular Weight | 368.46 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.09 g/cm³ | [1] |

| CAS Number | 1027926-86-8 | [1] |

Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Dimethyl sulfoxide (DMSO) | High | Apolar and polar characteristics, suitable for a wide range of organic molecules. |

| Dimethylformamide (DMF) | High | Polar aprotic solvent, effective for dissolving PEGylated compounds. |

| Dichloromethane (DCM) | High | Common organic solvent for molecules with moderate polarity. |

| Methanol, Ethanol | Moderate to High | The PEG chain should facilitate solubility in polar protic solvents. |

| Water | Low | The presence of the non-polar benzyl and THP groups is expected to limit aqueous solubility. |

| Hexanes, Heptane | Low | Predominantly non-polar solvents, unlikely to effectively solvate the polar PEG chain. |

Stability Considerations

This compound is reported to be stable under recommended storage conditions, which are typically at -20°C for long-term storage and 4°C for short-term use. However, its chemical structure contains functionalities that are susceptible to degradation under specific conditions.

| Condition | Expected Stability | Rationale |

| pH | Stable at neutral pH. Unstable in acidic and strongly basic conditions. | The THP ether is a protecting group that is labile under acidic conditions, leading to its removal. Strong bases may also promote degradation. |

| Temperature | Stable at recommended storage temperatures (-20°C, 4°C). | Elevated temperatures can accelerate degradation processes. |

| Light | Data not available. As a general precaution, store protected from light. | Prolonged exposure to UV light can potentially lead to the formation of reactive species. |

| Oxidizing/Reducing Agents | Incompatible with strong oxidizing and reducing agents. | The benzyl group can be susceptible to oxidation, and other parts of the molecule may react with strong reducing agents. |

| Moisture | Avoid prolonged exposure to moisture. | While generally stable, moisture can facilitate hydrolysis, especially if acidic or basic impurities are present. |

Experimental Protocols

Due to the absence of specific published protocols for this compound, the following are general methodologies that can be adapted to determine its solubility and stability.

Protocol 1: Determination of Solubility via the Shake-Flask Method

This method is a standard approach for determining the solubility of a substance in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solute.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Protocol 2: Assessment of Stability by HPLC Analysis

This protocol outlines a method to evaluate the stability of this compound under various stress conditions.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMF).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of conditions:

-

Acidic: Add HCl to achieve a final concentration of 0.1 N.

-

Basic: Add NaOH to achieve a final concentration of 0.1 N.

-

Oxidative: Add H₂O₂ to achieve a final concentration of 3%.

-

Thermal: Incubate at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose to a controlled light source (e.g., UV lamp).

-

Control: Keep a sample at the recommended storage condition (-20°C).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.

-

Analysis: Quench the reaction if necessary (e.g., neutralize acidic/basic samples). Analyze all samples by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradants.

-

Data Evaluation: Compare the peak area of the intact compound in the stressed samples to the control sample at each time point to determine the percentage of degradation.

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound involves the acid-catalyzed cleavage of the THP ether, a common deprotection strategy for this functional group. The benzyl group may also be susceptible to oxidation.

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Caption: General workflow for stability testing of this compound.

By understanding the inferred solubility and stability characteristics and employing rigorous experimental validation, researchers can confidently utilize this compound in their synthetic and drug development endeavors.

References

An In-depth Technical Guide to Benzyl-PEG4-THP for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2][3]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase, which then facilitates the transfer of ubiquitin to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the process.

Benzyl-PEG4-THP: A Key Linker in PROTAC Design

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. This compound is a polyethylene glycol (PEG)-based PROTAC linker that has gained attention in the synthesis of these degraders.

Structure and Properties:

-

PEG4 Core: The tetra-polyethylene glycol core imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the PROTAC molecule.

-

Benzyl Group: The benzyl group can be involved in hydrophobic interactions and may contribute to the overall conformation of the PROTAC.

-

THP Protecting Group: The tetrahydropyran (THP) group is a common protecting group for alcohols, which can be removed under acidic conditions to reveal a reactive hydroxyl group for conjugation to either the POI ligand or the E3 ligase ligand.

The length and composition of the linker are crucial for optimal ternary complex formation and subsequent protein degradation. The PEG4 unit in this compound provides a specific spatial separation between the two ligands, which can be critical for achieving potent and selective degradation.

Quantitative Data on PROTAC Performance

Table 1: Representative Degradation Data for PROTACs with PEG4 Linkers

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| BTK Degrader Example | BTK | Pomalidomide (CRBN) | PEG4 | Ramos | 0.5 | >95 | |

| BRD4 Degrader Example | BRD4 | VHL Ligand | PEG4 | HeLa | 1.8 | ~98 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Signaling Pathway and Experimental Workflows

The Ubiquitin-Proteasome System in PROTAC-mediated Degradation

PROTACs co-opt the natural cellular process of protein degradation. The signaling cascade begins with the PROTAC-induced formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Development

The development and evaluation of a PROTAC, such as one synthesized with this compound, follows a systematic workflow from synthesis to in-cell characterization.

Caption: General experimental workflow for PROTAC development.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis for a PROTAC utilizing this compound. This example assumes the E3 ligase ligand contains a free amine and the POI ligand has a carboxylic acid available for coupling.

Step 1: Coupling of this compound to the E3 Ligase Ligand

-

Deprotection of THP group: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.

-

Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the THP group is completely removed, revealing the primary alcohol.

-

Quench the reaction and purify the resulting Benzyl-PEG4-alcohol.

-

Activation of the alcohol: Dissolve the Benzyl-PEG4-alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 eq) and cool the solution to 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction and purify the resulting tosylated linker.

-

Coupling to E3 Ligase Ligand: Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the tosylated linker (1.1 eq) in anhydrous DMF.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the reaction at an elevated temperature (e.g., 60 °C) overnight.

-

Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography or preparative HPLC to yield the E3 ligase ligand-linker conjugate.

Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate to the POI Ligand

-

Dissolve the POI ligand containing a carboxylic acid (1.0 eq), the E3 ligase ligand-linker conjugate (1.0 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

-

Cell line expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-dependent ubiquitination of the target protein.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase (e.g., VHL or CRBN complex)

-

Recombinant purified POI

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC of interest

-

SDS-PAGE and Western blotting reagents

-

Anti-ubiquitin antibody or antibody against the POI

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the POI.

-

Add the PROTAC at various concentrations. Include a no-PROTAC control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analyze the reaction products by SDS-PAGE and Western blotting.

-

Probe the blot with an anti-ubiquitin antibody to detect polyubiquitinated POI (appearing as a high-molecular-weight smear) or with an anti-POI antibody to observe the shift in molecular weight due to ubiquitination.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the formation and stability of the ternary complex in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit for protein immobilization

-

Purified E3 ligase

-

Purified POI

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.

-

Binary Interactions:

-

Inject the PROTAC over the immobilized E3 ligase to measure their binary interaction.

-

Inject the POI over a separate flow cell to check for non-specific binding.

-

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase. An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.

-

-

Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for the binary and ternary interactions. Calculate the cooperativity of ternary complex formation.

Conclusion

This compound serves as a valuable and versatile linker for the construction of PROTACs. Its PEGylated nature offers favorable physicochemical properties, while its defined length allows for precise spatial orientation of the target protein and E3 ligase to facilitate efficient degradation. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, evaluation, and characterization of PROTACs incorporating this linker. While specific degradation data for this compound-containing PROTACs is not yet widely published, the data from structurally similar linkers suggests its potential in developing potent and effective protein degraders for therapeutic applications. Further research and publication of data utilizing this specific linker will undoubtedly contribute to the growing field of targeted protein degradation.

References

- 1. Proteolysis Targeting Chimeras (PROTACs): An Innovative Strategy for Targeted Protein Degradation and Disease Treatment [sciltp.com]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Using Benzyl-PEG4-THP in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The architecture of a PROTAC, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its success. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide delves into the fundamental principles of using a hypothetical but structurally informed linker, Benzyl-PEG4-THP, in PROTAC design. By deconstructing this linker into its core components—a rigid benzyl group, a flexible hydrophilic PEG4 (polyethylene glycol) chain, and a saturated heterocyclic Tetrahydropyran (THP) moiety—we can explore the strategic advantages each component offers in the rational design of potent and effective protein degraders.

Introduction to PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1][2] This induced ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[]

The linker is a pivotal component that bridges the two ligands and its design is a key challenge in developing effective PROTACs.[1][4] The length, composition, rigidity, and attachment points of the linker significantly influence the formation and stability of the ternary complex, as well as the overall properties of the PROTAC, such as:

-

Degradation Efficacy (DC₅₀ and Dₘₐₓ): The linker's geometry dictates the relative orientation of the POI and E3 ligase, which is critical for efficient ubiquitination.

-

Selectivity: A well-designed linker can stabilize a specific ternary complex, leading to selective degradation of the target protein over others.

-

Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability, which are crucial for drug development.

Deconstructing the this compound Linker: Core Principles

While "this compound" is not a commonly documented linker, its name suggests a composite structure combining three distinct and functionally important chemical motifs. Understanding the role of each component provides a framework for rational PROTAC design.

2.1. The Benzyl Group: Inducing Rigidity and Specific Interactions

Aromatic rings, such as the benzyl group, are often incorporated into PROTAC linkers to introduce conformational rigidity. This rigidity can reduce the entropic penalty of forming the ternary complex, pre-organizing the PROTAC into a bioactive conformation that favors binding.

Key Functions:

-

Conformational Restriction: A rigid linker can limit the rotational freedom of the PROTAC, helping to achieve the optimal orientation for ternary complex formation.

-

Non-covalent Interactions: The aromatic ring can engage in beneficial π-π stacking interactions with amino acid residues (e.g., Tyrosine, Phenylalanine) on the surface of the E3 ligase or the target protein, thereby stabilizing the ternary complex. For example, in the VHL-based PROTAC ACBI1, a para-disubstituted aryl unit was designed to create a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL protein.

-

Modulation of Physicochemical Properties: Incorporating a benzyl group can increase the hydrophobicity of the linker, which may enhance cell permeability, although this needs to be balanced to maintain adequate solubility.

2.2. The PEG4 Moiety: Ensuring Solubility and Optimal Spacing

Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers. A PEG4 linker consists of four ethylene glycol units.

Key Functions:

-

Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of PROTACs, which are often large, complex molecules with poor solubility.

-

Flexibility and Length: The flexibility of PEG chains allows the PROTAC to adopt various conformations, facilitating the search for a productive ternary complex geometry. The length of the PEG chain is a critical parameter that must be optimized; a linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins together. PEG linkers of varying lengths (e.g., PEG2, PEG3, PEG4) are often screened to find the optimal distance for degradation.

-

Improved Permeability: By balancing hydrophilic and lipophilic character, PEG linkers can improve cell permeability.

2.3. The Tetrahydropyran (THP) Ring: A Rigid, Saturated Spacer

The tetrahydropyran (THP) ring is a six-membered saturated aliphatic heterocycle containing an oxygen atom. In medicinal chemistry, the THP motif is valued for its ability to improve ADME (absorption, distribution, metabolism, and excretion) properties.

Key Functions:

-

Rigid Scaffold: As a cyclic structure, THP is more rigid than a linear alkyl or PEG chain. This can help to control the conformation of the linker.

-

Bioisostere: THP can be considered a bioisostere of a cyclohexane ring but with lower lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor, which can form additional stabilizing interactions within the ternary complex.

-

Improved ADME Profile: The incorporation of THP has been shown to improve the pharmacokinetic properties of drug candidates. While less common in published PROTACs, its properties make it an interesting component for linker design to enhance metabolic stability and solubility.

Quantitative Data in PROTAC Design

The optimization of a PROTAC is a data-driven process. Key parameters used to evaluate performance are degradation potency (DC₅₀) and efficacy (Dₘₐₓ). The tables below summarize representative data for PROTACs utilizing linker components similar to those in this compound, illustrating the impact of linker composition.

Table 1: Impact of PEG Linker Length on Degradation of BTK

| PROTAC | Linker Composition | DC₅₀ (nM) in Mino cells | Dₘₐₓ (%) in Mino cells | Reference |

| RC-1 | Reversible Covalent Warhead + PEG3 Linker + Thalidomide | 25 | >95 | |

| RC-2 | Reversible Covalent Warhead + PEG4 Linker + Thalidomide | 12 | >95 | |

| RC-3 | Reversible Covalent Warhead + PEG5 Linker + Thalidomide | 6 | >95 |

This data illustrates that for this particular system, increasing PEG linker length from 3 to 5 units resulted in improved degradation potency (lower DC₅₀).

Table 2: Impact of Linker Composition on Degradation of SMARCA2/4

| PROTAC | Linker Composition | SMARCA2 DC₅₀ (nM) | SMARCA2 Dₘₐₓ (%) | SMARCA4 DC₅₀ (nM) | SMARCA4 Dₘₐₓ (%) | Reference |

| PROTAC 96 | Piperazine-based SMARCA ligand + PEG linker + VHL ligand | 300 | 65 | 250 | 70 | |

| ACBI1 (53) | Piperazine-based SMARCA ligand + Benzyl linker + VHL ligand | 2.9 | >95 | 1.8 | >95 |

This comparison highlights how replacing a flexible PEG linker with a more rigid, optimized benzyl linker (ACBI1) led to a dramatic improvement in both potency and efficacy for SMARCA2/4 degradation.

Visualization of Key Pathways and Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this logical workflow.

Caption: General workflow of PROTAC-mediated protein degradation.

E3 Ligase Signaling Pathways

PROTACs commonly recruit Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases. Understanding their native pathways is crucial.

Von Hippel-Lindau (VHL) Pathway

Under normal oxygen levels (normoxia), VHL targets Hypoxia-Inducible Factor 1α (HIF-1α) for degradation, preventing the transcription of hypoxia-response genes.

Caption: Simplified VHL signaling pathway under normoxia and hypoxia.

Cereblon (CRBN) Signaling

Cereblon is the substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex (CRL4CRBN). It is famously targeted by immunomodulatory drugs (IMiDs) like thalidomide, which act as "molecular glues" to induce the degradation of neosubstrates.

Caption: Cereblon's role as a molecular glue-regulated E3 ligase.

Experimental Protocols

Evaluating a novel PROTAC requires a suite of standardized biochemical and cellular assays.

Protocol 1: Western Blotting for Target Protein Degradation

This is the gold-standard assay to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) at a density to achieve 70-80% confluency. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

-

Detection and Analysis:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control.

-

Plot the normalized data against PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Protocol 2: Ternary Complex Formation and Binding Affinity (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target proteins and to quantify the cooperativity of ternary complex formation.

Methodology:

-

Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 interaction.

-

Separately, inject a series of concentrations of the POI over an appropriate surface to measure its interaction with the PROTAC if necessary, though this is often done in solution.

-

-

Ternary Complex Analysis:

-

Pre-incubate a constant, saturating concentration of the PROTAC with varying concentrations of the POI in solution.

-

Inject these pre-formed complexes over the immobilized E3 ligase surface.

-

The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

-

-

Data Analysis and Cooperativity:

-

Fit the data to a suitable kinetic binding model to determine the KD of the ternary complex.

-

Calculate the cooperativity factor (alpha, α) by comparing the binding affinity of the POI to the E3-PROTAC binary complex versus its affinity for the E3 ligase alone. An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

-

Conclusion

The design of a PROTAC linker is a complex, multi-parameter optimization problem that sits at the heart of developing successful protein degraders. A hypothetical linker like This compound serves as an excellent conceptual tool for understanding the core principles involved. The strategic combination of rigid elements like the benzyl and THP groups with flexible, hydrophilic spacers like PEG4 allows for fine-tuning of conformational control, ternary complex stability, and drug-like properties. By systematically synthesizing and evaluating PROTACs with varied linker compositions using robust experimental protocols, researchers can navigate the intricate structure-activity relationships required to identify clinical candidates with superior potency, selectivity, and therapeutic potential.

References

Benzyl-PEG4-THP: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG4-THP, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will cover its fundamental properties, its role in the synthesis of PROTACs, and provide a representative experimental protocol for its application.

Core Properties of this compound

This compound is a heterobifunctional linker molecule widely used in the field of chemical biology and drug discovery. Its structure incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and provides flexibility, bookended by a benzyl ether and a tetrahydropyran (THP) ether. These protecting groups allow for selective deprotection and sequential conjugation to other molecules.

| Property | Value |

| CAS Number | 1027926-86-8 |

| Molecular Weight | 368.46 g/mol [1][2][3] |

| Molecular Formula | C20H32O6 |

| Appearance | Colorless to light yellow liquid |

Role in PROTAC-Mediated Protein Degradation

This compound serves as a crucial component in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[1]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] this compound is a precursor to the linker component. The length and chemical nature of the linker are critical for the efficacy of the PROTAC, as they dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is the essential step for the subsequent ubiquitination and degradation of the target protein by the proteasome.

The general mechanism of PROTAC-mediated protein degradation is a cyclical process. The PROTAC first binds to the target protein and the E3 ligase, forming the ternary complex. The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle.

Experimental Protocol: Synthesis of a PROTAC using a Benzyl-PEG-Linker

The following is a representative two-step protocol for the synthesis of a PROTAC using a benzyl-PEG linker derived from a precursor like this compound. This protocol first involves the deprotection of the THP group to reveal a primary alcohol, followed by activation (e.g., tosylation) and subsequent coupling to an E3 ligase ligand and the protein of interest (POI) ligand.

Step 1: Deprotection of THP and Activation of the Linker

This initial step prepares the linker for conjugation.

-

THP Deprotection: Dissolve this compound in a suitable solvent such as methanol. Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS). Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, neutralize the acid, remove the solvent under reduced pressure, and purify the resulting Benzyl-PEG4-alcohol.

-

Activation (Tosylation): Dissolve the Benzyl-PEG4-alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM). Add a base such as triethylamine (1.5 equivalents). Cool the mixture to 0°C. Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the activated linker, Benzyl-PEG4-OTs.

Step 2: Sequential Coupling to E3 Ligase and POI Ligands

This step involves the sequential attachment of the two active parts of the PROTAC molecule to the linker.

-

Coupling with E3 Ligase Ligand: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and the activated Benzyl-PEG4-OTs (1.1 equivalents) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 equivalents). Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere. Monitor the reaction by LC-MS. Once complete, perform an aqueous workup and extract the product with a suitable organic solvent. Purify the resulting E3 ligase ligand-linker conjugate by chromatography.

-

Deprotection of Benzyl Group: The benzyl ether on the other end of the linker is then deprotected, typically by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), to reveal a primary alcohol.

-

Coupling with POI Ligand: The terminal hydroxyl group of the E3 ligase-linker conjugate is then activated (e.g., by conversion to a mesylate or by using a coupling agent). This activated intermediate is then reacted with a nucleophilic handle on the POI ligand (e.g., a phenol or an amine) to form the final PROTAC molecule. Alternatively, if the POI ligand has a carboxylic acid, a coupling agent like PyBOP can be used to form an amide bond with an amine-terminated linker. Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

This guide provides a foundational understanding of this compound and its application in the synthesis of PROTACs. The provided protocols are representative and may require optimization based on the specific E3 ligase and POI ligands being used.

References

Methodological & Application

Synthesis of Benzyl-PEG4-THP Linker: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the synthesis of the Benzyl-PEG4-THP linker, a valuable heterobifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This protocol outlines a two-step synthetic route, commencing with the monobenzylation of tetraethylene glycol, followed by the protection of the remaining terminal hydroxyl group as a tetrahydropyranyl (THP) ether. This procedure is designed for researchers, scientists, and drug development professionals requiring a reliable method for producing this versatile linker.

The this compound linker incorporates a tetraethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate. The benzyl ether provides a stable linkage, while the acid-labile THP ether serves as a protecting group for a terminal hydroxyl functionality, allowing for subsequent selective deprotection and conjugation to a payload or other molecular entity.

Synthetic Pathway Overview

The synthesis of the this compound linker is accomplished via a two-step process starting from commercially available tetraethylene glycol.

Caption: Synthetic workflow for this compound linker.

Experimental Protocols

Step 1: Synthesis of Tetraethylene Glycol Monobenzyl Ether

This protocol is adapted from a one-pot synthesis method.[1][2]

Materials:

-

Tetraethylene glycol

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Amberlyst-15 hydrogen form

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.5 equivalents) to a solution of benzyl alcohol in anhydrous DMF.

-

To this suspension, add a solution of tetraethylene glycol (1.0 equivalent) in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Carefully quench the reaction with deionized water.

-

Add Amberlyst-15 resin (0.9 equivalents) and continue stirring at room temperature for 12 hours to hydrolyze the intermediate.

-

Filter off the Amberlyst-15 resin and wash it with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford tetraethylene glycol monobenzyl ether as a colorless oil.

Step 2: Synthesis of this compound Linker

This protocol employs a standard acid-catalyzed protection of the terminal alcohol with dihydropyran.

Materials:

-

Tetraethylene glycol monobenzyl ether

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve tetraethylene glycol monobenzyl ether (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add 3,4-dihydro-2H-pyran (1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final this compound linker.

Data Summary

The following table summarizes the key quantitative data for the synthesis of the this compound linker.

| Step | Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature | Time | Yield |

| 1 | Tetraethylene glycol (1.0) | Benzyl alcohol / NaH (1.5) | Amberlyst-15 (0.9) | DMF | Room Temp. | Overnight + 12h | ~84%[1][2] |

| 2 | Tetraethylene glycol monobenzyl ether (1.0) | 3,4-Dihydro-2H-pyran (1.5) | p-TsOH·H₂O (0.05) | DCM | Room Temp. | Monitored by TLC | High |